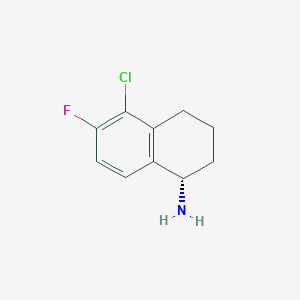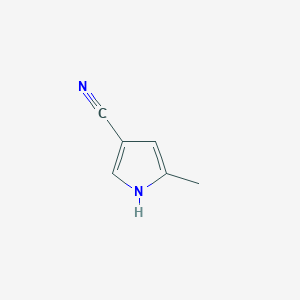
5-methyl-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. The compound’s molecular formula is C6H6N2, and it is known for its applications in various fields, including organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-5-methylpyridine with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the pyrrole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. The final product is typically purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
5-methyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are employed under controlled conditions.
Major Products
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: 5-methyl-1H-pyrrole-3-amine.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
5-methyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 5-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitrile group can also participate in hydrogen bonding and other interactions with target proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
1H-pyrrole-3-carbonitrile: Lacks the methyl group at the 5-position.
5-methyl-1H-pyrrole-2-carbonitrile: The nitrile group is located at the 2-position instead of the 3-position.
1H-pyrrole-2-carbonitrile: Lacks the methyl group and has the nitrile group at the 2-position.
Uniqueness
5-methyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both a methyl group at the 5-position and a nitrile group at the 3-position. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
属性
分子式 |
C6H6N2 |
|---|---|
分子量 |
106.13 g/mol |
IUPAC 名称 |
5-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H6N2/c1-5-2-6(3-7)4-8-5/h2,4,8H,1H3 |
InChI 键 |
KDUPXCBAPFYOAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


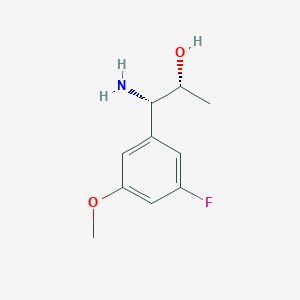
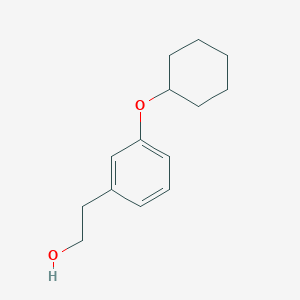
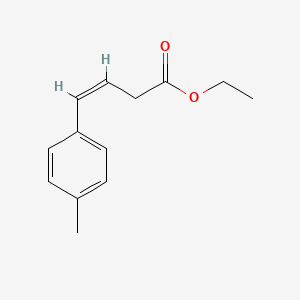
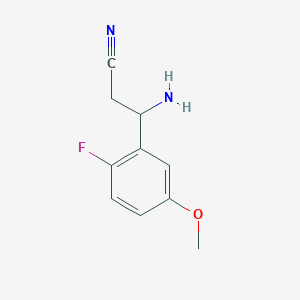
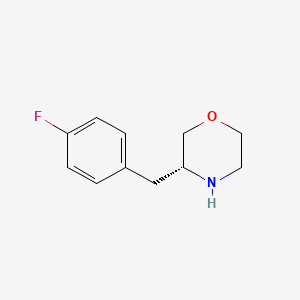
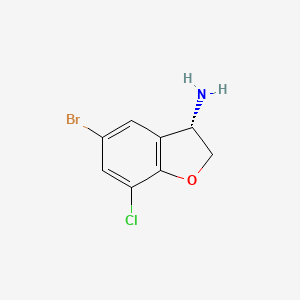
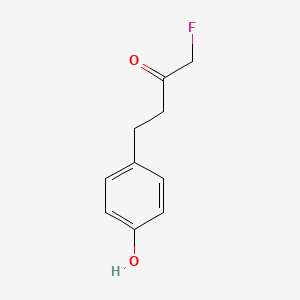

![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)
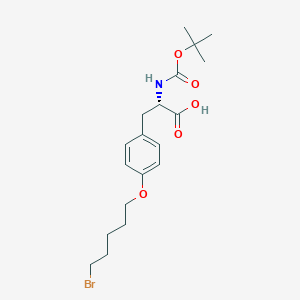

![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
![(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15235068.png)
